
Prmt5-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-12 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. PRMT5 is involved in the symmetric dimethylation of arginine residues on histones and non-histone proteins, which can affect chromatin structure and gene expression. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prmt5-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents in the synthesis of this compound include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to larger volumes while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Prmt5-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, which may have different biological activities and therapeutic potentials .
Applications De Recherche Scientifique
Prmt5-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PRMT5 in various biochemical pathways. In biology, this compound is used to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression, RNA splicing, and signal transduction .
In medicine, this compound has shown promise as a therapeutic agent for various cancers, including non-small cell lung cancer and mantle cell lymphoma. It has been demonstrated to inhibit the growth and survival of cancer cells by targeting PRMT5 and disrupting its function . Additionally, this compound is being explored for its potential in treating other diseases, such as neurodegenerative disorders and inflammatory diseases .
Mécanisme D'action
Prmt5-IN-12 exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histones and non-histone proteins. This inhibition disrupts the normal function of PRMT5, leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved in the mechanism of action of this compound include the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for cell growth and survival .
Comparaison Avec Des Composés Similaires
Prmt5-IN-12 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include other PRMT5 inhibitors such as PRT382 and MRTX1719, which also target PRMT5 but may have different binding mechanisms and pharmacological properties . The uniqueness of this compound lies in its ability to selectively inhibit PRMT5 with minimal off-target effects, making it a valuable tool for studying the role of PRMT5 in various diseases and for developing new therapeutic strategies .
List of Similar Compounds
- PRT382
- MRTX1719
- AZ-PRMT5i-1
- MS023
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications .
Propriétés
Formule moléculaire |
C32H40N4O4 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
1-acetyl-N-[2-[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-1-oxospiro[3H-isoquinoline-4,1'-cyclobutane]-7-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H40N4O4/c1-22(37)35-15-10-24(11-16-35)30(39)33-26-7-8-29-28(17-26)31(40)36(21-32(29)12-4-13-32)20-27(38)19-34-14-9-23-5-2-3-6-25(23)18-34/h2-3,5-8,17,24,27,38H,4,9-16,18-21H2,1H3,(H,33,39)/t27-/m1/s1 |
Clé InChI |
IWXAXHIQKHUHFY-HHHXNRCGSA-N |
SMILES isomérique |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)C[C@@H](CN5CCC6=CC=CC=C6C5)O |
SMILES canonique |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)CC(CN5CCC6=CC=CC=C6C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


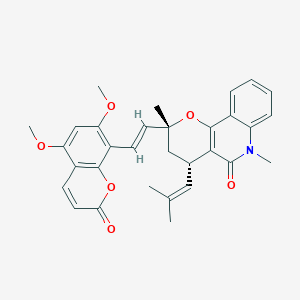
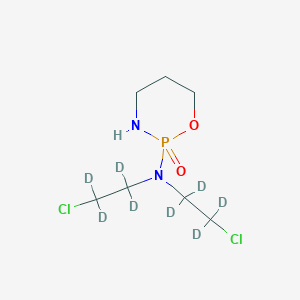
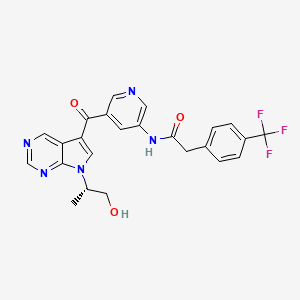

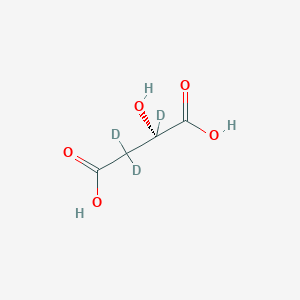
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
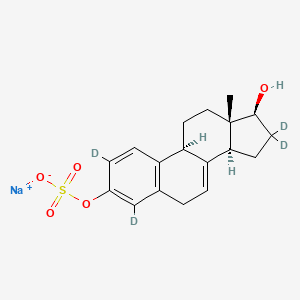
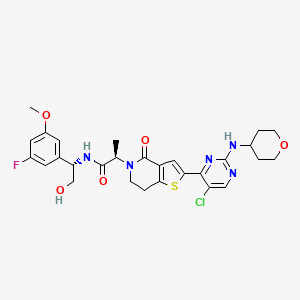
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
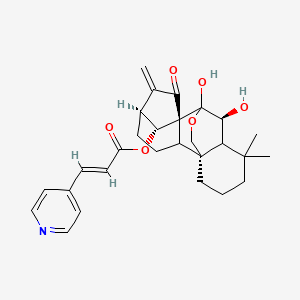
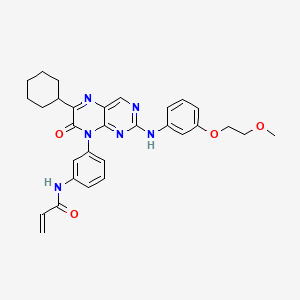
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)
